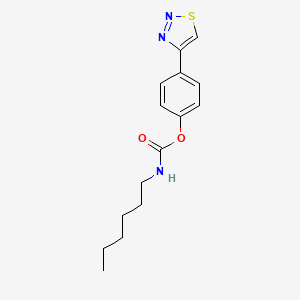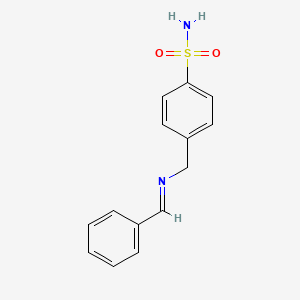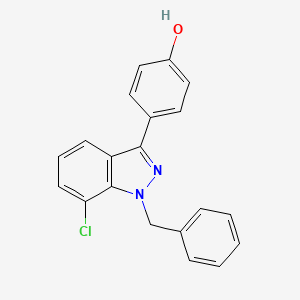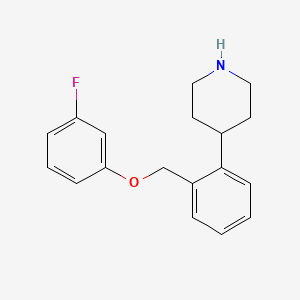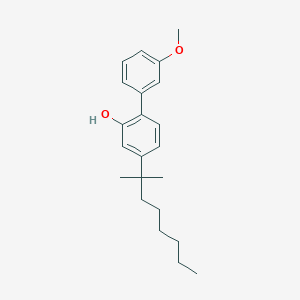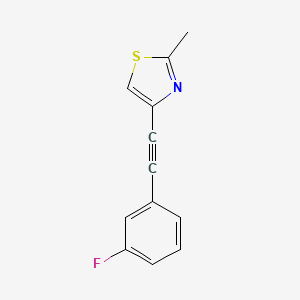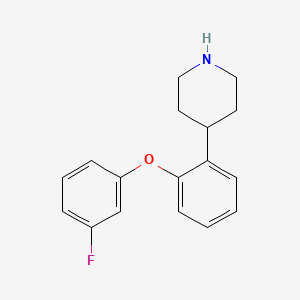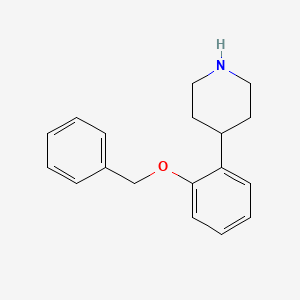
4-(2-(Benzyloxy)phenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(benzyloxy)phenyl)piperidine is a chemical compound that features a piperidine ring substituted with a benzyloxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(benzyloxy)phenyl)piperidine typically involves the following steps:
Formation of the benzyloxyphenyl intermediate: This can be achieved through the reaction of benzyl alcohol with a phenyl halide under basic conditions to form the benzyloxyphenyl compound.
Coupling with piperidine: The benzyloxyphenyl intermediate is then reacted with piperidine under suitable conditions, often involving a catalyst such as palladium in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(benzyloxy)phenyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can be reduced under hydrogenation conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as amines or alkyl halides can be used under basic conditions.
Major Products
Oxidation: Benzyloxyphenyl carboxylic acid.
Reduction: Reduced aromatic ring products.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-(benzyloxy)phenyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-(benzyloxy)phenyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenylpiperidine: Features a phenyl group instead of a benzyloxy group.
4-Benzylpiperidine: Similar structure but lacks the oxygen atom in the benzyloxy group.
Uniqueness
4-(2-(benzyloxy)phenyl)piperidine is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C18H21NO |
|---|---|
Molekulargewicht |
267.4 g/mol |
IUPAC-Name |
4-(2-phenylmethoxyphenyl)piperidine |
InChI |
InChI=1S/C18H21NO/c1-2-6-15(7-3-1)14-20-18-9-5-4-8-17(18)16-10-12-19-13-11-16/h1-9,16,19H,10-14H2 |
InChI-Schlüssel |
XJJHPGZYVOFINN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2=CC=CC=C2OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





